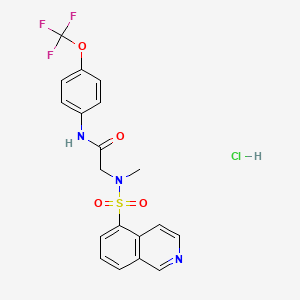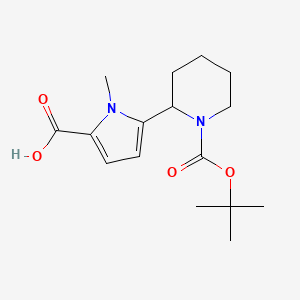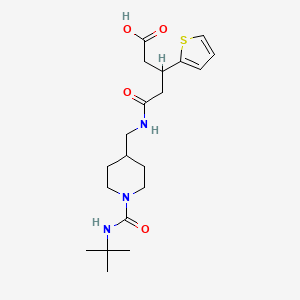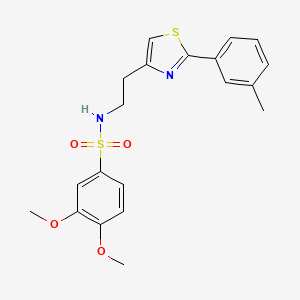
N-(4-fluorooxolan-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorooxolan-3-yl)acetamide is a useful research compound. Its molecular formula is C6H10FNO2 and its molecular weight is 147.149. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Structure and Fluorescence Properties
N-(4-fluorooxolan-3-yl)acetamide has been evaluated for its fluorescence properties, particularly when derivatized with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F). This derivatization is significant for analyzing catecholamines and their metabolites, demonstrating potential in quantitative analyses in biological matrices due to its stable derivatives and enhanced fluorescence properties under specific conditions (Zhu, Shaw, & Barrett, 2003).
Neuroimaging and Alzheimer's Disease
In neuroimaging, this compound derivatives have been explored for their binding affinity to the 18-kDa translocator protein (TSPO), which is implicated in Alzheimer's disease. Fluorine-18 labeled derivatives, such as [18F]DPA-714, show promise for PET imaging to assess neuroinflammation and potentially differentiate Alzheimer's disease patients from healthy controls, indicating its value in methodological studies and preliminary assessments of disease-related signals (Golla et al., 2015).
Herbicidal Activity
This compound derivatives have also been investigated for their herbicidal activity. These compounds have demonstrated promising results against dicotyledonous weeds at specific dosages, indicating their potential as novel herbicides. This research highlights the design, synthesis, and evaluation of these compounds, contributing to the development of new agricultural chemicals (Wu et al., 2011).
Photovoltaic Efficiency and Molecular Docking
The molecule has been part of studies focusing on its integration into compounds with potential applications in dye-sensitized solar cells (DSSCs). Research involving spectroscopic and quantum mechanical studies, alongside molecular docking, has indicated that certain derivatives could have applications in improving photovoltaic efficiency, demonstrating good light harvesting efficiency (LHE) and potential for use in solar energy conversion (Mary et al., 2020).
Cognitive Disorders and Alzheimer's Disease Treatment
Furthermore, derivatives of this compound have been explored for their potential in treating cognitive disorders and Alzheimer's disease through the modulation of neurotransmitter release in the brain. These compounds, acting as H3 antagonists, have shown potential in preclinical studies for improving cognitive efficacy and possibly exerting disease-modifying effects (Brioni et al., 2011).
Propriétés
IUPAC Name |
N-(4-fluorooxolan-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2/c1-4(9)8-6-3-10-2-5(6)7/h5-6H,2-3H2,1H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXUOXWSVWKIOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1COCC1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-(3-Chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2993275.png)

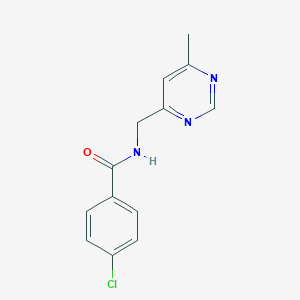
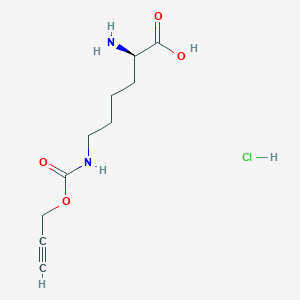

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2993286.png)
